molecular formula C48H60N8O15S3 B056191 Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide CAS No. 112118-16-8

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide

Cat. No. B056191
M. Wt: 1085.2 g/mol
InChI Key: PUTDWXINFQVZCK-MQDBWYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide, also known as Semax, is a synthetic peptide that was originally developed in Russia for its nootropic and neuroprotective properties. Semax is a derivative of the naturally occurring peptide tuftsin, which is involved in the regulation of the immune system. Semax has been shown to have a range of potential therapeutic applications, including the treatment of cognitive disorders, depression, and anxiety.

Mechanism Of Action

The precise mechanism of action of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is not fully understood, but it is thought to act through a combination of mechanisms. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide also appears to modulate the activity of the neurotransmitters dopamine and serotonin, both of which are involved in mood regulation and cognitive function.

Biochemical And Physiological Effects

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to have a range of biochemical and physiological effects. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase levels of BDNF, enhance synaptic plasticity, and improve cognitive function. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its stability. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a synthetic peptide, which means that it is less susceptible to degradation than naturally occurring peptides. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is also relatively easy to synthesize using solid-phase peptide synthesis, making it a readily available research tool. One limitation of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its cost. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a relatively expensive peptide, which may limit its use in large-scale studies.

Future Directions

There are a number of potential future directions for research on Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide. One area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide in the treatment of cognitive disorders such as Alzheimer's disease. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function in animal models, and further research is needed to determine whether it could be an effective treatment for cognitive impairment in humans. Another area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide as an antidepressant and anxiolytic agent. Preclinical studies have shown promising results, and further research is needed to determine whether Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide could be an effective treatment for depression and anxiety in humans. Finally, there is potential for the development of new Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide derivatives with improved pharmacological properties, such as increased stability or enhanced efficacy.

Synthesis Methods

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is synthesized using solid-phase peptide synthesis, a technique that allows for the rapid and efficient production of peptides. The starting material for the synthesis is a resin-bound amino acid, which is sequentially coupled with other amino acids to build the peptide chain. Once the peptide has been fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been extensively studied for its potential therapeutic applications. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function, enhance memory consolidation, and protect against neuronal damage. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been investigated for its potential as an antidepressant and anxiolytic agent, with promising results in preclinical studies.

properties

CAS RN

112118-16-8

Product Name

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide

Molecular Formula

C48H60N8O15S3

Molecular Weight

1085.2 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]-(2-phenylethyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H60N8O15S3/c1-72-22-19-35(54-45(63)37(52-41(58)16-17-43(60)61)24-30-12-14-32(15-13-30)71-74(68,69)70)44(62)51-28-42(59)53-38(25-31-27-50-34-11-7-6-10-33(31)34)46(64)55-36(20-23-73-2)47(65)56(39(48(66)67)26-40(49)57)21-18-29-8-4-3-5-9-29/h3-15,27,35-39,50H,16-26,28H2,1-2H3,(H2,49,57)(H,51,62)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,60,61)(H,66,67)(H,68,69,70)/t35-,36-,37-,38-,39-/m0/s1

InChI Key

PUTDWXINFQVZCK-MQDBWYGVSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N(CCC3=CC=CC=C3)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O

Other CAS RN

112118-16-8

sequence

XMGWMN

synonyms

GE 410
GE-410
peptide-beta-phenethylamide(410)
Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-beta-phenethylamide(410)
succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide

Origin of Product

United States

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